molecular formula C12H25N3O B14797744 2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

Cat. No.: B14797744
M. Wt: 227.35 g/mol
InChI Key: GHQCYMBMHGDENQ-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide typically involves the reaction of appropriate amines with alkylating agents under controlled conditions. One common method involves the reaction of N-ethylpropanamide with 1-methylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-ethylpropanamide
  • 1-methylpiperidine
  • N-ethyl-N-methylpropanamide

Uniqueness

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-6-5-7-14(3)8-11/h10-11H,4-9,13H2,1-3H3

InChI Key

GHQCYMBMHGDENQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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